molecular formula C12H4Br2N2O6S B8706967 2,8-Dibromo-3,7-dinitrodibenzothiophene-5,5-dioxide CAS No. 256937-42-5

2,8-Dibromo-3,7-dinitrodibenzothiophene-5,5-dioxide

Cat. No. B8706967
CAS RN: 256937-42-5
M. Wt: 464.04 g/mol
InChI Key: OIJZZIYHKYBRHO-UHFFFAOYSA-N
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Description

2,8-Dibromo-3,7-dinitrodibenzothiophene-5,5-dioxide is a useful research compound. Its molecular formula is C12H4Br2N2O6S and its molecular weight is 464.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Dibromo-3,7-dinitrodibenzothiophene-5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dibromo-3,7-dinitrodibenzothiophene-5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

256937-42-5

Molecular Formula

C12H4Br2N2O6S

Molecular Weight

464.04 g/mol

IUPAC Name

2,8-dibromo-3,7-dinitrodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C12H4Br2N2O6S/c13-7-1-5-6-2-8(14)10(16(19)20)4-12(6)23(21,22)11(5)3-9(7)15(17)18/h1-4H

InChI Key

OIJZZIYHKYBRHO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=C(C=C3S(=O)(=O)C2=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring to Scheme II, a mixture of 2,8-dibromo-3,7-dinitrodibenzothiophene-5-oxide 3a and 2,8-dibromo-3-nitrodibenzothiophene-5-oxide 3b was treated in a heterogeneous solvent mixture which include but not limited to acetonitrile, carbon tetrachloride and water, p-dioxane and water, acetonitrile, tetrahydrofuran and water; with an oxidizing agent which include but not limited to sodium periodate and ruthenium(III) chloride; stirred at a temperature range from 15-75° C. until completion as indicated by TLC to yield 2,8-dibromo-3,7-dinitrodibenzothiophene-5,5-dioxide 9 as the isolated product. Treating 2,8-dibromo-3,7-dinitrodibenzothiophen-5,5-dioxide 9 with a reducing agent which include but are not limited to powdered iron, tin (II) chloride, zinc metal or palladium on charcoal with hydrogen in alcoholic solvents which include but are not limited to methyl alcohol, ethyl alcohol, propyl alcohol or 2-methoxy-ethanol and the like; and an organic acid which includes but is not limited to acetic acid; at a temperature range from 50-120° C. for about 2 hours or until completion to give 2,8-dibromo-5,5-dioxo-5H-5λ6 -dibenzothiophene-3,7-diamine 10.
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